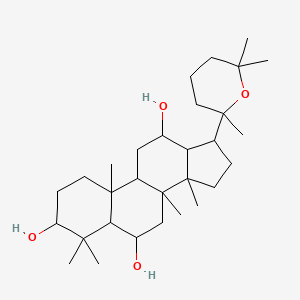

Panaxatriol

Beschreibung

Eigenschaften

IUPAC Name |

4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJUYMMIBFBOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Panaxatriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32791-84-7 |

Source

|

| Record name | Panaxatriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Melting Point |

238 - 239 °C |

Source

|

| Record name | Panaxatriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038244 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Mechanics of Panaxatriol Saponins in Neuroprotection: A Comprehensive Technical Guide

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Core Focus: Molecular pathways, quantitative efficacy, and self-validating experimental methodologies of Panaxatriol Saponins (PTS).

Executive Summary

Panaxatriol saponins (PTS), the primary bioactive constituents extracted from Panax notoginseng, have transitioned from traditional herbal medicine to highly targeted neuroprotective agents in modern pharmacology[1]. Unlike single-target synthetic drugs, PTS operates through a multi-nodal pharmacological network. This whitepaper dissects the core molecular mechanisms of PTS—specifically its hormetic dose-response, redox homeostasis regulation via the PI3K/Akt/Nrf2 axis, and neuroimmune modulation—providing drug development professionals with actionable, field-proven insights and self-validating experimental frameworks.

The Hormetic Paradigm: Biphasic Survival Responses

A critical factor in PTS pharmacology is its classic biphasic dose-response, known as hormesis[1]. In neurodegenerative models, low-dose exposure induces an adaptive stress response that promotes cellular survival, whereas high doses can be inhibitory or toxic[2].

In PC12 cell models of Parkinson's Disease (exposed to the neurotoxin 6-OHDA), low-dose PTS preconditioning significantly attenuates cytotoxicity[3]. This hormetic protection is driven by the simultaneous upregulation of two distinct pathways:

-

Proliferation & Growth: The PI3K/AKT/mTOR pathway[1].

-

Cellular Survival & Longevity: The AMPK/SIRT1/FOXO3 pathway[1].

By activating these adaptive response-related signaling networks, low-dose PTS prevents dopaminergic neuron loss and improves behavioral movement deficiencies in zebrafish models[1].

PTS-induced neuroprotective signaling networks via PI3K/Akt/Nrf2 and AMPK/SIRT1 pathways.

Redox Homeostasis & BBB Integrity via PI3K/Akt/Nrf2/HO-1

In ischemic stroke models, such as Oxygen-Glucose Deprivation/Reperfusion (OGD/R), oxidative stress is the primary driver of neuronal apoptosis and Blood-Brain Barrier (BBB) disruption[4]. PTS neutralizes this threat by activating endogenous cytoprotective mechanisms.

PTS initiates the rapid phosphorylation of Akt via Phosphatidylinositol 3-kinase (PI3K). This kinase cascade triggers the dissociation of the transcription factor Nrf2 from its cytosolic repressor, Keap1[4]. Once free, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1).

Beyond neuronal protection, this specific pathway allows PTS to protect cerebral microvascular endothelial cells (bEnd.3), suppressing reactive oxygen species (ROS) generation and preventing the degradation of Tight Junctions (TJs), thereby maintaining BBB integrity[4]. Furthermore, PTS acts as a novel inducer of Thioredoxin-1 (TRX-1), providing an additional layer of cytoprotection against Parkinsonian neurotoxins like MPP+[5].

Neuroimmune Modulation: STAT3-Mediated Microglial Polarization

Neuroinflammation exacerbates the ischemic penumbra following a stroke. During OGD/R injury, microglia typically polarize into the pro-inflammatory (neurotoxic) M1 phenotype[6].

PTS intervention directly modulates the neuroimmune microenvironment. By phosphorylating and activating the STAT3 pathway in BV2 microglial cells, PTS forces a phenotypic shift from the M1 state toward the anti-inflammatory (tissue-repairing) M2 state[6]. This polarization drastically reduces the secretion of inflammatory cytokines and limits secondary apoptotic damage to surrounding neurons[6].

STAT3-mediated microglial phenotypic shift from M1 to M2 induced by PTS intervention.

Quantitative Data Synthesis

To facilitate comparative analysis for drug development, the following table synthesizes the quantitative and phenotypic outcomes of PTS across various neurodegenerative models based on recent literature:

| Experimental Model | Pathological Stressor | PTS Concentration | Key Quantitative / Phenotypic Outcome | Primary Molecular Target |

| PC12 Cells | 6-OHDA (0.25 mM) | 0.12 mg/mL | Apoptosis reduced from 41.8% to 25.4%; Cytotoxicity inhibited by 23.6%[3]. | PI3K/AKT & AMPK/SIRT1 |

| PC12 Cells | None (Basal) | 0.03–2.0 mg/mL | Cell growth stimulated by ~30% at low doses (Hormetic effect)[1]. | PI3K/AKT/mTOR |

| bEnd.3 Endothelial | OGD/R | Variable | Suppression of ROS; Prevention of Tight Junction (TJ) degradation[4]. | PI3K/Akt/Nrf2/HO-1 |

| BV2 Microglia | OGD/R | Variable | Shift to M2 polarization; Reduction in inflammatory cytokines and apoptosis[6]. | STAT3 Phosphorylation |

| PC12 / Mice | MPP+ | Variable | Upregulation of TRX-1 in vitro and in vivo; Attenuation of cell death[5]. | Thioredoxin-1 (TRX-1) |

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design experiments that not only observe phenomena but prove causality. The following protocol details the validation of the PI3K/Akt/Nrf2 axis in OGD/R models.

The Causality Principle: To prove that Nrf2 translocation is dependent on PI3K, we must introduce a PI3K-specific inhibitor (LY294002). If the inhibitor blocks Nrf2 translocation, causality is established. Furthermore, whole-cell lysates cannot prove Nrf2 translocation; we must use subcellular fractionation to physically separate the nucleus from the cytosol.

Protocol: Validating PI3K-Dependent Nrf2 Translocation in OGD/R Models

Step 1: Cell Culture & Pharmacological Preconditioning

-

Seed PC12 or bEnd.3 cells in 6-well plates and culture until 80% confluent.

-

Causality Control: Pre-incubate the negative control group with 10 μM LY294002 (PI3K inhibitor) for 1 hour prior to PTS treatment.

-

Treat the cells with the optimized low-dose concentration of PTS (e.g., 0.12 mg/mL) for 24 hours[3].

Step 2: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Induction

-

Wash cells twice with PBS and replace the standard medium with glucose-free DMEM.

-

Place the plates in a hypoxia chamber (95% N₂, 5% CO₂) at 37°C for 4 hours to simulate ischemia[4].

-

For reperfusion, replace the medium with standard high-glucose DMEM and return to a normoxic incubator (95% air, 5% CO₂) for 12–24 hours[4].

Step 3: Subcellular Fractionation (The Self-Validating Step)

-

Harvest cells and lyse using a hypotonic buffer supplemented with protease/phosphatase inhibitors to swell the cells.

-

Add NP-40 (0.1%) and centrifuge at 3,000 x g for 5 minutes. The supernatant contains the cytosolic fraction.

-

Resuspend the pellet (intact nuclei) in a high-salt hypertonic extraction buffer. Centrifuge at 14,000 x g for 10 minutes. This supernatant is the nuclear fraction.

Step 4: Western Blotting & Analysis

-

Run both fractions on SDS-PAGE.

-

Critical Loading Controls: Probe the nuclear fraction for Lamin B (to prove nuclear purity) and the cytosolic fraction for GAPDH (to prove cytosolic purity).

-

Probe for p-Akt, Nrf2, and HO-1. A successful assay will show Nrf2 enriched in the Lamin B-positive fraction only in the PTS-treated group, an effect that is completely reversed in the LY294002 group.

Self-validating experimental workflow for PI3K-dependent Nrf2 translocation in OGD/R.

References

- Source: nih.

- Title: Hormetic effect of panaxatriol saponins confers neuroprotection in PC12 cells and zebrafish through PI3K/AKT/mTOR and AMPK/SIRT1/FOXO3 pathways (PMC)

- Title: (PDF)

- Source: mdpi.

- Source: doi.

- Source: nih.

- Source: nih.

Sources

- 1. Hormetic effect of panaxatriol saponins confers neuroprotection in PC12 cells and zebrafish through PI3K/AKT/mTOR and AMPK/SIRT1/FOXO3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hormetic effect of panaxatriol saponins confers neuroprotection in PC12 cells and zebrafish through PI3K/AKT/mTOR and AMPK/SIRT1/FOXO3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Panaxatriol Saponins Promote M2 Polarization of BV2 Cells to Reduce Inflammation and Apoptosis after Glucose/Oxygen Deprivation by Activating STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Pharmacological Divergence of Panaxadiol and Panaxatriol: A Comprehensive Mechanistic Guide

Executive Summary

Ginsenosides, the primary bioactive triterpenoid saponins of Panax ginseng, are characterized by their complex dammarane-type tetracyclic structures. For researchers and drug development professionals, understanding the precise structural and physicochemical differences between the aglycones Panaxadiol (PD) and Panaxatriol (PT) is critical for targeted therapeutic design. This whitepaper deconstructs the structural disparities—specifically the critical C-6 hydroxylation—and delineates how this seemingly minor functional group alteration dictates chromatographic behavior, receptor binding affinity, and downstream pharmacological signaling.

Chemical Ontology: Genuine Aglycones vs. Acid-Hydrolysis Artifacts

A pervasive inaccuracy in ginsenoside research is the conflation of naturally occurring sapogenins with their extraction artifacts. Establishing a self-validating analytical framework requires distinguishing between these molecular states.

-

The Genuine Aglycones: In the living plant, the true aglycones of dammarane-type ginsenosides are Protopanaxadiol (PPD) and Protopanaxatriol (PPT) [1]. These molecules possess an open, flexible aliphatic side chain at the C-20 position[2].

-

The Hydrolysis Artifacts: Panaxadiol (PD) and Panaxatriol (PT) do not exist naturally in the plant[3]. They are artifacts generated during the acid hydrolysis of ginsenosides[4]. Under acidic conditions, the C-20 hydroxyl group undergoes a nucleophilic attack on the C-24/C-25 double bond, driving the cyclization of the side chain to form a rigid tetrahydropyran ring[5].

Understanding this causality is paramount: if a protocol aims to study the in vivo metabolites generated by intestinal flora, PPD and PPT must be the focus[2]. If the protocol relies on aggressive acid-based extraction for standardization, the targets will inevitably convert to PD and PT[6].

Chemical transformation pathways from ginsenosides to genuine aglycones and hydrolysis artifacts.

Core Structural Disparities: The C-6 Hydroxylation

Both PD and PT share a dammarane-type tetracyclic triterpene core[7]. The fundamental structural divergence lies entirely at the C-6 position of the steroidal backbone[8].

-

Panaxadiol (PD): Possesses a hydrogen atom at the C-6 position[1]. Its hydroxyl groups are located at C-3 and C-12 (along with the oxygen integrated into the C-20 tetrahydropyran ring).

-

Panaxatriol (PT): Possesses an additional hydroxyl (-OH) group at the C-6 position [8].

Quantitative Data Presentation

This single functional group addition fundamentally alters the molecule's polarity, spatial conformation, and partition coefficient (LogP), which dictates its behavior in both biological membranes and chromatographic columns[8].

| Property / Feature | Panaxadiol (PD) | Panaxatriol (PT) |

| Chemical Formula | C₃₀H₅₂O₃ | C₃₀H₅₂O₄ |

| Molecular Weight | 460.7 g/mol | 476.7 g/mol |

| C-6 Substituent | Hydrogen (-H) | Hydroxyl (-OH) |

| Parent Ginsenosides | Rb1, Rb2, Rc, Rd, Rg3, Rh2[9] | Re, Rf, Rg1, Rg2, Rh1[9] |

| Relative Polarity | Lower (More hydrophobic) | Higher (More hydrophilic)[8] |

| Receptor Steric Hindrance | Low | High (due to bulky C-6 OH)[10] |

Experimental Workflows: Extraction and Analytical Separation

To validate these structural differences empirically, researchers must utilize self-validating protocols. The following methodologies detail the controlled generation of PD/PT artifacts and their subsequent analytical separation based on polarity.

Protocol 1: Controlled Acid Hydrolysis for Artifact Generation

Causality: To quantify total dammarane content without the interference of varying glycosidic chains, total ginsenosides are intentionally driven to their artifact aglycones (PD and PT) via acid-catalyzed cleavage and cyclization[11].

-

Sample Preparation: Dissolve 50 mg of purified total ginseng saponin extract in 10 mL of 50% aqueous methanol.

-

Acidification: Add 10 mL of 2M Hydrochloric acid (HCl) to the solution.

-

Reflux Hydrolysis: Heat the mixture under reflux at 80°C for 4 hours. Mechanism: The low pH catalyzes the cleavage of the O-glycosidic bonds at C-3, C-6, and C-20, followed immediately by the SN1-driven cyclization of the C-20 aliphatic chain[11].

-

Neutralization & Extraction: Cool the solution to room temperature. Neutralize with 2M NaOH. Extract the aqueous phase three times with equal volumes of chloroform (CHCl₃).

-

Concentration: Pool the chloroform layers, dry over anhydrous sodium sulfate, and evaporate under a vacuum to yield a dry residue containing PD and PT.

Protocol 2: UPLC-MS/MS Separation of PD and PT

Causality: Because PT contains an extra hydroxyl group at C-6, it is significantly more polar than PD[8]. In reverse-phase chromatography (where the stationary phase is non-polar), the more polar PT will interact less with the column and elute earlier than the hydrophobic PD[8].

-

Reconstitution: Dissolve the dried hydrolysis residue in 1 mL of HPLC-grade Acetonitrile (ACN).

-

Column Selection: Use a C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) maintained at 40°C.

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Elution: Initiate at 30% B, ramping to 90% B over 15 minutes. Flow rate: 0.3 mL/min.

-

Detection (MS/MS): Operate in positive electrospray ionization (ESI+) mode.

-

Observation: PT will elute first (shorter retention time) due to the C-6 hydroxyl group, followed by PD[8].

-

Pharmacological Divergence: Structure-Activity Relationships (SAR)

The structural variance at C-6 is not merely an analytical marker; it is the primary determinant of target-protein affinity and pharmacological efficacy.

Estrogen Receptor (ER) Activation

Ginsenosides share a steroidal backbone similar to human steroid hormones, allowing them to bind to nuclear receptors such as Estrogen Receptor alpha (ERα)[10].

-

Mechanistic Divergence: In in silico molecular docking and in vitro fluorescence polarization assays, PPD/PD exhibits a higher binding affinity to the ERα ligand-binding domain than PPT/PT[10]. The presence of the C-6 hydroxyl group in PT introduces significant steric hindrance within the hydrophobic pocket of the receptor, altering the hydrogen bond network and reducing agonistic potency[10].

Anti-Cancer vs. Vascular Signaling

-

Panaxadiol (PD): Generally exhibits more potent anti-cancer and pro-apoptotic activities[7]. PD effectively inhibits the proliferation of cancer cell lines (e.g., pancreatic PANC-1, leukemia HL-60) by inducing apoptosis through the suppression of IκBα phosphorylation, thereby blocking NF-κB nuclear translocation[7].

-

Panaxatriol (PT): While also possessing anti-inflammatory properties, PT and its precursors (like Rg1) show specialized efficacy in vascular endothelium modulation, specifically influencing Nitric Oxide (NO) production and offering robust photoprotective properties against UV-B induced oxidative stress in keratinocytes[2].

Divergent pharmacological signaling pathways mediated by Panaxadiol and Panaxatriol structures.

Conclusion

The distinction between Panaxadiol and Panaxatriol is defined by a single hydroxylation event at the C-6 position of the dammarane backbone. For drug development professionals, recognizing that PD and PT are acid-hydrolysis artifacts—rather than genuine plant metabolites—is essential for ensuring the integrity of extraction protocols. Furthermore, leveraging the polarity and steric differences imparted by the C-6 hydroxyl group allows for precise chromatographic separation and targeted pharmacological application, ranging from targeted apoptosis in oncology to vascular modulation.

References

1. - MDPI[8] 2. - Benchchem[7] 3. - NIH[10] 4. - NIH[9] 5. - MDPI[1] 6. - Spandidos Publications[2] 7. - KISTI[5] 8. - ResearchGate[6] 9. - ResearchGate[3] 10. - Thieme Connect[4] 11. - Semantic Scholar[11]

Sources

- 1. Chemical Structures and Pharmacological Profiles of Ginseng Saponins [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biotransformation of Ginsenoside Rg1 to Panaxatriol: A Technical Guide to Metabolic Pathways and Experimental Kinetics

Executive Summary

Ginsenosides, the primary bioactive constituents of Panax ginseng, are structurally diverse triterpenoid saponins. Among them, Ginsenoside Rg1 is a prominent protopanaxatriol (PPT)-type saponin. While Rg1 exhibits significant therapeutic potential, its high molecular weight and hydrophilicity severely limit its oral bioavailability. This technical guide explores the metabolic causality, enzymatic kinetics, and experimental protocols for the biotransformation of Rg1 into its highly permeable, bioactive aglycone, Panaxatriol (PPT), via microbial deglycosylation.

Structural Biochemistry & Metabolic Causality

-

Substrate Profile: Ginsenoside Rg1 (

) features a dammarane triterpenoid backbone with two glucose moieties attached at the C-6 and C-20 positions via -

The Causality of Deglycosylation: Intact Rg1 exhibits poor membrane permeability. When administered orally, it is poorly absorbed in the upper gastrointestinal tract. Instead, it reaches the large intestine where it serves as a substrate for the gut microbiota . The stepwise removal of sugar moieties by microbial

-glucosidases converts Rg1 into its aglycone, Protopanaxatriol (commonly referred to as Panaxatriol or PPT in metabolic contexts). This structural shift dramatically increases lipophilicity, facilitating intestinal absorption, crossing of the blood-brain barrier, and enhancing receptor-binding affinity for downstream pharmacological effects .

The Deglycosylation Pathway: Rg1 → Rh1 / F1 → PPT

The biotransformation of Rg1 to PPT is a stepwise hydrolytic process mediated primarily by enzymes produced by gut microbiota (e.g., Bacteroides, Bifidobacterium) or specific environmental fungal strains. The pathway diverges based on the regioselectivity of the specific microbial enzymes:

-

Pathway A (C-20 Cleavage First): Hydrolysis of the glucose moiety at the C-20 position of Rg1 yields the intermediate Ginsenoside Rh1 . Subsequent cleavage of the remaining C-6 glucose generates the PPT aglycone. Human fecal microflora often favors this route .

-

Pathway B (C-6 Cleavage First): Hydrolysis of the glucose moiety at the C-6 position yields the intermediate Ginsenoside F1 . Subsequent cleavage of the C-20 glucose generates PPT. Certain fungal strains, such as Fusarium moniliforme, exhibit strict regioselectivity, predominantly cleaving the C-6 glucose to accumulate F1 without further degradation to PPT .

Metabolic deglycosylation pathway of Ginsenoside Rg1 to Panaxatriol (PPT).

Enzymatic Kinetics & Quantitative Conversion Data

The efficiency of Rg1 conversion to PPT depends heavily on the microbial strain and fermentation conditions. Table 1 summarizes the kinetic parameters from benchmark biotransformation studies, highlighting the high-yield conversion capabilities of specific isolates.

Table 1: Quantitative Kinetics of Rg1 Biotransformation

| Substrate | Microorganism / Enzyme Source | Intermediate Metabolites | Final Product | Time (hrs) | Conversion Yield | Reference |

| Ginsenoside Rg1 (30 mg) | Cellulosimicrobium sp. TH-20 | Rh1, F1 | Panaxatriol (PPT) (16 mg) | 96 | 89% | [[1]]([Link]) |

| Ginsenoside Rg1 | Fusarium moniliforme var. subglutinans | - | Ginsenoside F1 | 72 | High (Specific) | |

| Ginsenoside Rg1 | Human Intestinal Microflora (Bacteroides JY-6) | Rh1, F1 | Panaxatriol (PPT) / Aglycone | 48-72 | Variable | [[2]]([Link]) |

Experimental Protocol: Microbial Transformation & Quantification

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the biotransformation of Rg1 to PPT using a standard

Experimental workflow for the microbial biotransformation and analysis of Rg1.

Step-by-Step Methodology

Phase 1: Substrate & Inoculum Preparation

-

Action: Prepare a 1.0 mg/mL solution of HPLC-grade Ginsenoside Rg1 in a sterile Luria-Bertani (LB) broth.

-

Causality: Pre-dissolving Rg1 ensures uniform substrate availability. LB broth provides the necessary nitrogen and carbon sources to support the exponential growth phase of the microbial inoculant.

-

Validation: Include a negative control (Rg1 in broth without bacteria) to rule out spontaneous acid-hydrolysis or thermal degradation during the incubation period.

Phase 2: Fermentation & Biotransformation

-

Action: Inoculate the broth with a 5% (v/v) seed culture of the selected microbial strain (e.g., Cellulosimicrobium sp. TH-20). Incubate at 37°C under continuous agitation (150 rpm) for 36 to 96 hours.

-

Causality: Agitation maximizes oxygen transfer and enzyme-substrate collision rates. The 37°C temperature is optimal for the catalytic stability of most mesophilic

-glucosidases.

Phase 3: Solvent Extraction (Partitioning)

-

Action: Terminate the reaction by adding an equal volume of water-saturated n-butanol. Vortex vigorously for 5 minutes, centrifuge at 4,000 × g for 10 minutes, and collect the upper organic layer. Evaporate the solvent under a vacuum to obtain the crude saponin extract.

-

Causality:n-Butanol is specifically chosen because its polarity is ideal for extracting moderately polar ginsenosides (Rg1, Rh1, F1) and the highly lipophilic aglycone (PPT), while leaving highly polar microbial proteins, cellular debris, and salts in the aqueous phase.

Phase 4: HPLC-UV/MS Analysis

-

Action: Redissolve the extract in HPLC-grade methanol. Inject 10 µL into a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm). Use a gradient mobile phase of water and acetonitrile. Detect at 203 nm.

-

Validation (Self-Validating System): Run analytical standards for Rg1, Rh1, F1, and PPT to establish a calibration curve (

). The stoichiometric disappearance of the Rg1 peak concurrent with the appearance of the PPT peak confirms specific enzymatic conversion rather than non-specific degradation.

Pharmacological Significance of Panaxatriol (PPT)

The metabolic conversion of Rg1 to PPT is not merely an excretion or clearance mechanism; it is a critical bio-activation pathway. PPT exhibits enhanced biological activities compared to its parent compound:

-

Metabolic & Microbiome Regulation: PPT and its intermediates actively modulate the intestinal flora, increasing the abundance of beneficial bacteria and improving lipid metabolism and intestinal barrier function in hyperuricemia and high-fat diet models .

-

Cellular Signaling & Tissue Repair: PPT and its derivatives have been shown to enhance myoblast differentiation and myotube growth via the Akt/mTOR signaling pathway, highlighting its potential in treating muscle atrophy and promoting tissue regeneration .

References

-

Title: Ginsenoside Re: Its chemistry, metabolism and pharmacokinetics Source: Journal of Ginseng Research (via NIH PMC) URL: [Link]

-

Title: Metabolism of ginsenoside Re by human intestinal microflora and its estrogenic effect Source: Biological and Pharmaceutical Bulletin (via PubMed) URL: [Link]

-

Title: Microbial transformation of ginsenoside Rb1, Re and Rg1 and its contribution to the improved anti-inflammatory activity Source: Journal of Ginseng Research (via SciSpace) URL: [Link]

-

Title: Biotransformation of ginsenoside Rg1 to ginsenoside F1 by b-glucosidase from F. moniliforme var. subglutinans Source: Biotechnology Letters (via ResearchGate) URL: [Link]

-

Title: Mechanism of Ginsenoside Rg1 in Regulating the Metabolic Function of Intestinal Flora for the Treatment of High-Purine Dietary Hyperuricemia Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Panaxatriol and its Role in Hematopoietic Stem Cell Proliferation: A Technical Guide for Researchers

Introduction

Hematopoietic stem cells (HSCs) are the cornerstone of hematopoiesis, the process responsible for the continuous generation of all mature blood and immune cells. These multipotent, self-renewing cells reside primarily in the bone marrow, where their tightly regulated balance of quiescence, proliferation, and differentiation is critical for maintaining lifelong blood homeostasis. Clinical scenarios such as chemotherapy, radiotherapy, and bone marrow transplantation can severely deplete the HSC pool, leading to life-threatening myelosuppression.[1] Consequently, there is a pressing need for therapeutic agents that can safely and effectively stimulate HSC proliferation and accelerate hematopoietic recovery.

Panax ginseng, a cornerstone of traditional medicine for centuries, is a rich source of bioactive compounds known as ginsenosides.[2][3] These triterpenoid saponins are broadly classified into panaxadiol and panaxatriol types based on their aglycone structure.[4] Panaxatriol (PT), a primary active component of the panaxatriol group, has garnered significant interest for its diverse pharmacological activities.[1][4] Emerging evidence suggests that Panaxatriol and its related compounds can exert a profound influence on the hematopoietic system.

This technical guide provides a comprehensive overview of the current understanding of Panaxatriol's effects on HSC proliferation. We will delve into the in vivo evidence, explore the intricate molecular mechanisms of action, and provide detailed, field-proven experimental protocols for researchers investigating this promising compound. This document is designed for scientists and drug development professionals, offering a synthesis of technical data and practical insights to facilitate further research and development in this area.

Section 1: The Pro-Proliferative Effects of Panaxatriol on HSCs: In Vivo Evidence

The most direct evidence for Panaxatriol's role in promoting hematopoiesis comes from preclinical models of myelosuppression. Studies utilizing radiation-induced injury in mice have demonstrated a significant restorative effect of Panaxatriol treatment.[1][5] In these models, sublethal irradiation depletes the hematopoietic system, mimicking the side effects of cancer radiotherapy.

Administration of Panaxatriol following radiation injury leads to a marked recovery of hematopoietic function. Key findings from these studies include a significant increase in the numbers of peripheral blood cells and, crucially, a rise in the population of bone marrow CD34+ cells.[1][5] The CD34 antigen is a well-established marker for hematopoietic stem and progenitor cells in several species, and its increased expression points directly to an expansion of the HSC pool.

One of the primary mechanisms identified for this effect is the upregulation of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][5] GM-CSF is a critical hematopoietic growth factor that stimulates the proliferation and differentiation of myeloid progenitor cells.[1] Panaxatriol treatment has been shown to significantly increase the expression of GM-CSF in the bone marrow of radiation-injured mice, suggesting that Panaxatriol creates a more supportive microenvironment for hematopoietic recovery.[1][5]

Data Presentation: Hematopoietic Recovery in a Murine Model

The following table summarizes representative data from a study assessing the impact of Panaxatriol on hematopoietic parameters in radiation-injured mice.

| Parameter | Control Group | Radiation Group (No Treatment) | Radiation + Panaxatriol Group |

| Peripheral WBC Count (10⁹/L) | 8.5 ± 1.2 | 2.1 ± 0.5 | 5.8 ± 0.9 |

| Bone Marrow CD34+ Cells (%) | 1.5 ± 0.3 | 0.4 ± 0.1 | 1.1 ± 0.2 |

| GM-CSF Expression (IHC score) | High | Low | Significantly Increased |

| (Data are conceptual and synthesized from findings reported in Liu et al., 2007)[1][5] |

Section 2: Molecular Mechanisms of Action: Signaling Pathways and Mediators

The pro-proliferative effect of Panaxatriol on HSCs is not mediated by a single target but rather through a complex interplay of signaling pathways and molecular regulators. By examining research on Panaxatriol and closely related ginsenosides, we can construct a detailed picture of its mechanism of action.

2.1: Upregulation of Hematopoietic Growth Factors

As established, Panaxatriol directly increases the expression of GM-CSF.[1][5] This action is part of a broader capability of ginsenosides to enhance the production of critical hematopoietic cytokines. Studies on total saponins from Panax ginseng show they can increase the production of Erythropoietin (EPO), Interleukin-3 (IL-3), and IL-6.[2][3][6] This suggests that Panaxatriol may help restore a depleted HSC niche by promoting the local availability of essential growth factors that signal for HSC proliferation and differentiation.[7]

2.2: Modulation of Intracellular Signaling Cascades

Panaxatriol and its analogs influence several core intracellular signaling pathways that govern cell survival, growth, and proliferation.

-

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism and growth. Research has shown that Panaxatriol can activate both Akt and the mammalian target of rapamycin complex 1 (mTORC1) in other cell types, such as skeletal muscle.[8] Furthermore, protopanaxatriol-enriched extracts have been found to activate the PI3K/Akt pathway in endothelial cells.[9] Given the critical role of Akt/mTOR signaling in HSC maintenance and function, it is highly probable that Panaxatriol leverages this pathway to promote HSC proliferation.

-

The MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) branch, is fundamental to transmitting proliferative signals from the cell surface to the nucleus. Panaxadiol saponins, which are structurally similar to panaxatriols, have been shown to promote hematopoietic recovery by up-regulating phosphorylated MEK and ERK, key kinases in this pathway.[10] This suggests that Panaxatriol may directly activate this pro-proliferative cascade within HSCs.

-

The Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is indispensable for HSC self-renewal. Over-activation can lead to HSC exhaustion, while its proper regulation is key to maintaining the HSC pool.[11] Studies on the related ginsenoside Rg1 demonstrate that it can protect HSCs by attenuating oxidative stress-induced changes in the Wnt/β-catenin pathway.[11] Similarly, 20(S)-protopanaxadiol has been shown to promote neural stem cell proliferation by activating this pathway.[12] This indicates another potential regulatory node for Panaxatriol's action.

2.3: Regulation of Key Hematopoietic Transcription Factors

Ultimately, signaling cascades converge on transcription factors in the nucleus to enact changes in gene expression. Panaxadiol saponins, which share a core structure with Panaxatriol, have been shown to up-regulate the expression and enhance the phosphorylated (active) state of the GATA-1 and GATA-2 transcription factors.[13] GATA-2 is particularly critical, often referred to as a master regulator of HSC survival and proliferation. By increasing the activity of GATA-2, Panaxatriol can stimulate the expression of a wide array of genes necessary for cell division and hematopoietic lineage commitment.[13]

2.4: Anti-Apoptotic Effects

Net cell proliferation is a balance between cell division and cell death. A key strategy for expanding the HSC pool is to protect cells from apoptosis (programmed cell death), especially under conditions of stress like chemotherapy or radiation. Total ginsenosides have been demonstrated to inhibit the apoptosis of HSCs by increasing the expression of anti-apoptotic proteins like Bcl-2 and decreasing the expression of pro-apoptotic proteins like Bax.[14][15] This modulation of the Bcl-2 family of proteins prevents the activation of caspases, the executioner enzymes of apoptosis, thereby promoting HSC survival and allowing for a greater proliferative output.[3][6]

Section 3: Experimental Protocols for Assessing Panaxatriol's Effects

To ensure robust and reproducible results, standardized and validated protocols are essential. The following section details core methodologies adapted from the literature for investigating the effects of Panaxatriol on HSCs.

3.1: In Vivo Myelosuppression Model and Treatment

This protocol establishes an in vivo system to test the restorative hematopoietic effects of Panaxatriol.

-

Animal Model: Use 8-10 week old C57BL/6 or BALB/c mice.

-

Myelosuppression Induction:

-

Radiation Model: Expose mice to a single sublethal dose of total body irradiation (e.g., 5-6 Gy from a ¹³⁷Cs source).[5]

-

Chemotherapy Model: Administer cyclophosphamide (CTX) via intraperitoneal (i.p.) injection. A common regimen is a single high dose (e.g., 200 mg/kg) or multiple lower doses (e.g., 50 mg/kg/day for 3 days).[16]

-

-

Group Allocation: Divide mice into at least three groups: (1) Vehicle Control (no injury), (2) Myelosuppression + Vehicle, (3) Myelosuppression + Panaxatriol.

-

Panaxatriol Administration:

-

Prepare Panaxatriol in a suitable vehicle (e.g., saline with 0.5% Tween 80).

-

Beginning 24 hours post-injury, administer Panaxatriol daily via i.p. injection or oral gavage. A dose of 200 mg/kg/day has been shown to be effective.[5]

-

-

Monitoring and Endpoint:

-

Monitor animal weight and health daily.

-

Collect peripheral blood via tail vein at baseline and regular intervals (e.g., day 7, 14, 21) for complete blood count (CBC) analysis.

-

At the study endpoint (e.g., day 21), euthanize mice and harvest bone marrow from femurs and tibias for further analysis.

-

3.2: Flow Cytometry for HSC Quantification

This method provides precise quantification of the HSC population.

-

Bone Marrow Preparation: Flush femurs and tibias with PBS + 2% FBS to collect bone marrow cells. Create a single-cell suspension by passing through a 70 µm cell strainer.

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer. Wash the remaining bone marrow nucleated cells (BMNCs) with PBS + 2% FBS.

-

Cell Staining:

-

Count and resuspend ~1x10⁶ BMNCs in staining buffer.

-

Add a cocktail of fluorescently-conjugated antibodies. For murine HSCs (LSK cells), this includes:

-

A lineage (Lin) cocktail (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119) in one color (e.g., FITC).

-

Anti-c-Kit (CD117) antibody (e.g., APC-conjugated).

-

Anti-Sca-1 (Ly-6A/E) antibody (e.g., PE-Cy7-conjugated).

-

-

For studies referencing the CD34+ population, include an anti-CD34 antibody.[5]

-

-

Incubation: Incubate cells for 30 minutes at 4°C in the dark.

-

Wash and Acquisition: Wash cells twice with staining buffer. Resuspend in a final volume containing a viability dye (e.g., DAPI or 7-AAD) to exclude dead cells.

-

Analysis: Acquire samples on a multi-color flow cytometer. Gate on live, single cells, then on the Lineage-negative population. From this gate, identify the c-Kit-positive, Sca-1-positive (LSK) population, which is highly enriched for HSCs.

3.3: Colony-Forming Unit (CFU) Assay

This functional assay measures the proliferative capacity of hematopoietic progenitor cells.

-

Cell Plating: Prepare a single-cell suspension of BMNCs as described above.

-

Culture Medium: Use a commercially available semi-solid methylcellulose medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO), such as MethoCult™.

-

Plating: Add a defined number of BMNCs (e.g., 1x10⁴ to 2x10⁴ cells) to the methylcellulose medium. Mix thoroughly by vortexing.

-

Dispensing: Using a syringe with a blunt-end needle, dispense the cell/methylcellulose mixture into 35 mm culture dishes. Ensure there are no air bubbles.

-

Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.

-

Colony Identification and Counting: Using an inverted microscope, identify and count the different types of colonies based on their morphology:[13]

-

CFU-GM: Granulocyte, macrophage, or mixed granulocyte-macrophage colonies.

-

CFU-E: Erythroid colonies, typically smaller and reddish-brown.

-

CFU-MK: Megakaryocyte colonies, often small with large, refractile cells.

-

Conclusion and Future Directions

The available evidence strongly supports the role of Panaxatriol as a potent stimulator of hematopoietic stem and progenitor cell proliferation. Its mechanism of action appears to be multi-faceted, involving the direct upregulation of key hematopoietic growth factors like GM-CSF, the modulation of critical intracellular signaling pathways including PI3K/Akt and MAPK/ERK, and the inhibition of apoptosis.[5][8][10] This positions Panaxatriol as a promising candidate for mitigating myelosuppression and accelerating hematopoietic recovery.

However, the field is still nascent, and several key questions remain. Future research should focus on:

-

Human HSC Studies: Validating the pro-proliferative effects of Panaxatriol on human HSCs derived from cord blood, mobilized peripheral blood, or bone marrow.

-

Direct Target Identification: Elucidating the direct molecular binding partners of Panaxatriol within HSCs to pinpoint the initiating events of its signaling activity.

-

Combinatorial Therapy: Investigating the synergistic potential of Panaxatriol with conventional hematopoietic stimulants like G-CSF or in combination with chemotherapy regimens to assess its protective effects.

-

Structural-Activity Relationship: Comparing the hematopoietic activity of Panaxatriol with other ginsenosides to identify the most potent molecular structures for therapeutic development.

By pursuing these avenues, the scientific community can fully characterize the therapeutic potential of Panaxatriol and pave the way for its potential clinical application in hematology and oncology.

References

-

Liu, Y., Fen, Y., Li, F., & Zhang, Y. (2007). Effect of panaxatriol on hematogenesis and granulocyte-macrophage colony stimulating factor in radiation injured mice. Saudi Medical Journal, 28(12), 1793-1797. [Link]

-

Wang, J. B., Song, Y. N., Bai, J. H., Wang, Y. P., & Li, J. (2024). Effect of ginsenoside Rg1 on hematopoietic stem cells in treating aplastic anemia in mice via MAPK pathway. World Journal of Stem Cells, 16(5), 590-606. [Link]

-

Wang, J. B., Song, Y. N., Bai, J. H., Wang, Y. P., & Li, J. (2024). Effect of ginsenoside Rg1 on hematopoietic stem cells in treating aplastic anemia in mice via MAPK. World Journal of Stem Cells. [Link]

-

Ma, R. X., Wang, Y. Q., Yang, Z. H., Ma, C. H., & Liu, J. X. (2017). Panaxdiol saponins component promotes hematopoiesis by regulating GATA transcription factors of intracellular signaling pathway in mouse bone marrow. Annals of Translational Medicine, 5(24), 488. [Link]

-

Li, J., Li, Y., Feng, L., Li, L., Wang, Y., & Zhang, Y. (2024). Protective effect of ginseng extract and total ginsenosides on hematopoietic stem cell damage by inhibiting cell apoptosis and regulating the intestinal microflora. International Journal of Molecular Medicine. [Link]

-

Liu, Y., Fen, Y., Li, F., & Zhang, Y. (2007). Effect of panaxatriol on hematogenesis and granulocyte-macrophage colony stimulating factor in radiation injured mice. Saudi Medical Journal. [Link]

-

Li, Y., Wang, Y., & Yao, Z. (2023). Ginsenosides on stem cells fate specification—a novel perspective. Frontiers in Pharmacology, 14, 1283833. [Link]

-

Li, C., Wang, J., Zhao, Y., Sun, Y., & Zhang, Y. (2020). Ginsenoside Rg1 Improves Differentiation by Inhibiting Senescence of Human Bone Marrow Mesenchymal Stem Cell via GSK-3β and β-Catenin. Stem Cells International, 2020, 8826857. [Link]

-

Kim, J. K., & Park, J. H. (2023). Pharmacokinetics and pharmacological activities of protopanaxatriol. Journal of Pharmaceutical Investigation, 53(5), 617-627. [Link]

-

Niu, Y., Zhang, Y., & Wang, Y. (2022). Prevention Effect of Protopanaxadiol-Type Saponins Saponins and Protopanaxatriol-Type Saponins on Myelosuppression Mice Induced by Cyclophosphamide. Frontiers in Pharmacology, 13, 856880. [Link]

-

Ma, R., Wang, Y., Yang, Z., Ma, C., Liu, J., & Li, C. (2017). Ginseng-Derived Panaxadiol Saponins Promote Hematopoiesis Recovery in Cyclophosphamide-Induced Myelosuppressive Mice: Potential Novel Treatment of Chemotherapy-Induced Cytopenias. Medical Science Monitor, 23, 1947-1955. [Link]

-

Li, Y., Liu, Y., & Wang, Y. (2020). 20(S)-protopanaxadiol promotes the migration, proliferation, and differentiation of neural stem cells by targeting GSK-3β in the Wnt/GSK-3β/β-catenin pathway. Journal of Ginseng Research, 44(3), 475-482. [Link]

-

Do, H. Q., Pham, T. C., & Le, P. M. (2019). The effects of the Panax Vietnamensis ethanol fraction on proliferation and differentiation of mouse neural stem cells. Biomedical Research and Therapy, 6(10), 3409-3422. [Link]

-

Lee, J. H., Kim, H. J., & Park, J. S. (2016). Panaxatriol derived from ginseng augments resistance exercised-induced protein synthesis via mTORC1 signaling in rat skeletal muscle. Journal of Ginseng Research, 40(4), 429-436. [Link]

-

Wang, J. B., Song, Y. N., Bai, J. H., Wang, Y. P., & Li, J. (2024). Effect of ginsenoside Rg1 on hematopoietic stem cells in treating aplastic anemia in mice via MAPK pathway. Baishideng Publishing Group. [Link]

-

Do, H. Q., Pham, T. C., & Le, P. M. (2017). ID: 1084 Proliferative and differentiative effects of the Panax vietnamensis ethanol fraction on murine neural stem cells. Biomedical Research and Therapy. [Link]

-

Ma, R. X., Wang, Y. Q., Yang, Z. H., Ma, C. H., & Liu, J. X. (2017). Panaxdiol saponins component promotes hematopoiesis by regulating GATA transcription factors of intracellular signaling pathway in mouse bone marrow. Annals of Translational Medicine. [Link]

-

Li, J., Li, Y., Feng, L., Li, L., Wang, Y., & Zhang, Y. (2024). Protective effect of ginseng extract and total ginsenosides on hematopoietic stem cell damage by inhibiting cell apoptosis and regulating the intestinal microflora. Experimental and Therapeutic Medicine, 27(1), 1. [Link]

-

Li, J., Li, Y., Feng, L., Li, L., Wang, Y., & Zhang, Y. (2024). Ginseng extract and total ginsenosides protect the function of hematopoietic stem cells by activating the Notch and Wnt signal pathways. Journal of Ethnopharmacology, 326, 117897. [Link]

-

Lee, J. H., & Park, J. S. (2013). Panax ginseng extract rich in ginsenoside protopanaxatriol offers combinatorial effects in nitric oxide production via multiple signaling pathways. Journal of Ginseng Research, 37(3), 315-323. [Link]

-

Various Authors. (2017-2019). Panaxatriol – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. smj.org.sa [smj.org.sa]

- 2. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]

- 3. wjgnet.com [wjgnet.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Effect of panaxatriol on hematogenesis and granulocyte-macrophage colony stimulating factor in radiation injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of ginsenoside Rg1 on hematopoietic stem cells in treating aplastic anemia in mice via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Ginsenosides on stem cells fate specification—a novel perspective [frontiersin.org]

- 8. Panaxatriol derived from ginseng augments resistance exercised-induced protein synthesis via mTORC1 signaling in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Panax ginseng extract rich in ginsenoside protopanaxatriol offers combinatorial effects in nitric oxide production via multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginseng-Derived Panaxadiol Saponins Promote Hematopoiesis Recovery in Cyclophosphamide-Induced Myelosuppressive Mice: Potential Novel Treatment of Chemotherapy-Induced Cytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ginsenoside Rg1 Improves Differentiation by Inhibiting Senescence of Human Bone Marrow Mesenchymal Stem Cell via GSK-3β and β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 20(S)-protopanaxadiol promotes the migration, proliferation, and differentiation of neural stem cells by targeting GSK-3β in the Wnt/GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Panaxdiol saponins component promotes hematopoiesis by regulating GATA transcription factors of intracellular signaling pathway in mouse bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective effect of ginseng extract and total ginsenosides on hematopoietic stem cell damage by inhibiting cell apoptosis and regulating the intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective effect of ginseng extract and total ginsenosides on hematopoietic stem cell damage by inhibiting cell apoptosis and regulating the intestinal microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prevention Effect of Protopanaxadiol-Type Saponins Saponins and Protopanaxatriol-Type Saponins on Myelosuppression Mice Induced by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Panaxatriol Scaffolds: A Comprehensive Guide to Structure-Activity Relationships and Therapeutic Workflows

Executive Summary

Panaxatriol (PT), a dammarane-type tetracyclic triterpenoid sapogenin isolated from Panax ginseng, has long been recognized for its broad-spectrum biological activities. However, the true therapeutic potential of this natural product is unlocked only through precise, rational structural modifications. As drug development shifts from empirical screening to target-directed design, understanding the Structure-Activity Relationship (SAR) of Panaxatriol derivatives has become critical. This whitepaper provides an in-depth mechanistic analysis of Panaxatriol derivatization, focusing on how specific functional group modifications dictate target engagement across oncology and cardiovascular disease models.

Structural Anatomy & The Logic of Derivatization

The core architecture of Panaxatriol consists of a rigid, steroid-like four-ring skeleton with a flexible aliphatic side chain. The pharmacological malleability of PT lies primarily in its reactive hydroxyl groups located at the C-3 (β-OH) , C-6 (α-OH) , and C-12 (β-OH) positions, alongside the C-20 side chain.

Native Panaxatriol exhibits moderate, multi-target effects. To engineer high-affinity ligands, medicinal chemists exploit the steric and electronic environments of these sites. For instance, the C-3 and C-6 equatorial hydroxyls are highly accessible for electrophilic attack, making them ideal anchors for bulky pharmacophores (such as isocyanates) that can interact with deep protein binding pockets. Conversely, the rigid A-ring can be chemically cleaved to fundamentally alter the molecule's spatial geometry, shifting its biological profile from a general antioxidant to a highly specific enzyme inhibitor.

Structure-Activity Relationship (SAR) Dynamics

Seco-A Ring Cleavage for Cardiovascular Targets

The structural resemblance of the Panaxatriol skeleton to cardiac glycosides presents a unique opportunity for cardiovascular drug design. Research demonstrates that oxidative cleavage of the A-ring to form a 3,4-seco skeleton drastically alters the molecule's binding mode. Derivatives featuring this seco-A ring modification (e.g., Compound 13a) exhibit highly potent Na+/K+-ATPase inhibitory activity, matching the efficacy of the standard clinical drug digoxin (1)[1]. Furthermore, fusing heterocycle rings to the Panaxatriol scaffold (e.g., Compound 18) yields derivatives that significantly reduce myocardial infarction size and circulating cardiac troponin I (cTnI) leakage in models of myocardial ischemia/reperfusion (MI/R) injury (2)[2].

C-3/C-6 Functionalization for Anti-Tumor Efficacy

In the context of oncology, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway is a primary target. By conjugating substituted isocyanates to the C-3 or C-6 positions of 20(R)-panaxatriol, the resulting carbamate derivatives gain the ability to deeply penetrate the HIF-1α binding cleft. A standout molecule, Derivative A11 , inhibits the transcription of HIF-1α at a rate more than 100-fold higher than the parent compound. This targeted inhibition subsequently downregulates Vascular Endothelial Growth Factor (VEGF), arresting tumor angiogenesis, migration, and inducing apoptosis in HeLa and Hep3B cell lines (3)[3].

Fig 1. Divergent signaling pathways activated by specific structural modifications of Panaxatriol.

Quantitative SAR Data Summary

To facilitate rapid comparative analysis, the biological efficacies of key Panaxatriol derivatives are summarized below:

| Compound | Structural Modification | Primary Target / Pathway | Key Biological Outcome | Efficacy Metric |

| 20(R)-Panaxatriol | Parent Scaffold (None) | Baseline Multi-target | Moderate cellular protection | Baseline reference |

| Derivative 13a | 3,4-seco A-ring cleavage | Na+/K+-ATPase | Mimics cardiac glycosides | Inhibitory activity equal to Digoxin |

| Derivative 18 | Heterocycle ring-fusion | MI/R Injury Pathways | Reduces myocardial infarction | Significant cTnI leakage decrease |

| Derivative A11 | C-3/C-6 Isocyanate coupling | HIF-1α / VEGF | Inhibits tumor proliferation | 70.33% in vivo tumor inhibition |

Experimental Methodologies & Self-Validating Protocols

Scientific integrity requires that experimental workflows not only generate data but inherently validate their own mechanisms. The following protocols detail the synthesis and biological evaluation of Panaxatriol derivatives, emphasizing the causality behind each methodological choice.

Fig 2. Self-validating experimental workflow for the synthesis and biological assay of derivatives.

Protocol 1: Synthesis of 20(R)-Panaxatriol Isocyanate Derivatives (e.g., A11)

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: Suspend 20(R)-panaxatriol (0.4 mmol) in anhydrous toluene (5 mL) within an ice bath. Slowly add substituted isocyanates (0.8 mmol) and triethanolamine (110 μL) under a continuous nitrogen (N2) flux.

-

Causality: Toluene is selected as an aprotic solvent with a high boiling point (110°C), which is essential for the subsequent high-temperature reflux required to overcome the steric hindrance at the C-3 and C-6 positions. The N2 atmosphere prevents the oxidative degradation of the highly reactive isocyanates. Triethanolamine acts as a nucleophilic catalyst and mild base, deprotonating the panaxatriol hydroxyls to accelerate the formation of the carbamate linkage.

Step 2: Reflux and Reaction Monitoring

-

Action: Stir the mixture at 100°C for 24 hours. Monitor reaction progression via Thin-Layer Chromatography (TLC) using Silica gel plates (GF254).

-

Causality: The extended 24-hour reflux ensures complete conversion of the sterically hindered secondary alcohols. TLC provides real-time visual confirmation of parent compound depletion and product formation, preventing premature reaction termination.

Step 3: Purification and Structural Validation

-

Action: Purify the crude product using silica gel column chromatography. Validate the molecular structure using 1H-NMR, 13C-NMR (in CDCl3), and High-Resolution Mass Spectrometry (HR-MS) via electrospray ionization (ESI).

-

Causality: Relying solely on biological assays without absolute structural confirmation introduces fatal experimental variables. NMR and HR-MS definitively prove the exact position of the isocyanate coupling (C-3 vs. C-6) and rule out unreacted intermediates or degradation products.

Protocol 2: In Vitro HIF-1α Inhibitory Validation Assay

Step 1: Hypoxic Induction & Compound Treatment

-

Action: Culture Hep3B or HeLa cells in a gas-controlled chamber maintained strictly at 1% O2, 5% CO2, and 94% N2 at 37°C. Administer the synthesized derivative across a concentration gradient.

-

Causality: Hypoxia is strictly required because the primary target, HIF-1α, undergoes rapid ubiquitin-proteasome degradation under normoxic conditions via prolyl hydroxylase (PHD) activity. Maintaining 1% O2 stabilizes the HIF-1α protein, providing a robust and biologically relevant baseline to measure the inhibitor's true target engagement.

Step 2: Orthogonal Validation (Self-Validating System)

-

Action: Pair primary MTT cell viability assays with downstream Western blot analysis of HIF-1α, VEGF, and cleaved Caspase-3.

-

Causality: Cytotoxicity assays (MTT) alone cannot distinguish between mechanism-specific anti-tumor activity and generic chemical toxicity. By quantifying VEGF (a direct downstream transcriptional target of HIF-1α) and cleaved Caspase-3 (a definitive apoptosis marker), the protocol self-validates that the observed cell death is causally linked to the intended on-target HIF-1α pathway inhibition, rather than off-target necrosis.

Conclusion

The transition of Panaxatriol from a traditional botanical extract to a precision-engineered pharmacological scaffold represents a masterclass in structure-activity relationship optimization. By strategically modifying the C-3/C-6 hydroxyls or executing A-ring cleavages, researchers can predictably steer the molecule's bioactivity toward potent anti-tumor or cardioprotective endpoints. As drug discovery advances, these self-validating synthetic and biological workflows will serve as the blueprint for developing next-generation triterpenoid therapeutics.

References

- Synthesis and evaluation of panaxatriol derivatives as Na+, K+-ATPase inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL

- Ginsengenin derivatives synthesized from 20(R)

- Synthesis and biological evaluation of panaxatriol derivatives against myocardial ischemia/reperfusion injury in the rat Source: PubMed / European Journal of Medicinal Chemistry URL

Sources

- 1. Synthesis and evaluation of panaxatriol derivatives as Na+, K+-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of panaxatriol derivatives against myocardial ischemia/reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsengenin derivatives synthesized from 20(R)-panaxotriol: Synthesis, characterization, and antitumor activity targeting HIF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming the Bioavailability Bottleneck of Oral Panaxatriol: A Technical Guide for Drug Development

Panaxatriol (PPT) is a highly bioactive triterpenoid sapogenin predominantly derived from the roots of Panax ginseng and Panax notoginseng[1]. Structurally characterized by a rigid steroidal framework with multiple hydroxyl groups (C30H52O4), PPT serves as the aglycone backbone for numerous therapeutic saponins[1]. Recent pharmacological profiling has unveiled its profound potential in modulating critical disease pathways, including anti-senescence effects in osteoarthritis via UFL1 targeting[2], and anti-renal fibrosis activity through the suppression of the TGF-β1/Smad3 signaling axis[3].

However, the clinical translation of Panaxatriol is severely hindered by a fundamental pharmacokinetic (PK) bottleneck: its oral bioavailability is exceptionally poor, frequently falling below 1%[4]. This in-depth guide dissects the physicochemical barriers of Panaxatriol, establishes self-validating experimental workflows for PK evaluation, and explores advanced delivery strategies designed to achieve therapeutic systemic exposure.

Physicochemical and Pharmacokinetic Barriers

The journey of oral Panaxatriol from the gastrointestinal (GI) tract to systemic circulation is obstructed by three primary barriers:

-

Hydrophobicity and Aqueous Solubility: Despite possessing multiple hydroxyl groups capable of hydrogen bonding, the bulky, lipophilic steroidal core of Panaxatriol dominates its physicochemical profile[1]. This high lipophilicity results in poor dissolution rates in the aqueous environment of the GI tract, limiting the concentration gradient available for passive diffusion.

-

Microbial Biotransformation: Naturally occurring PPT-type saponins (e.g., Ginsenosides Re and Rg1) are rarely absorbed intact due to their large molecular weight and hydrophilicity[4]. Instead, they undergo extensive, stepwise deglycosylation by gut microbiota (such as Bifidobacterium species) into intermediate metabolites (like Rh1 and F1), eventually yielding the Panaxatriol aglycone[4]. This bioconversion is highly variable among individuals, leading to inconsistent PK profiles[5].

-

Intestinal Permeability and Efflux: Even when the aglycone is successfully generated or administered directly, its absorption is erratic. The intestinal epithelium expresses P-glycoprotein (P-gp) efflux transporters that recognize and actively pump hydrophobic molecules like Panaxatriol back into the intestinal lumen, drastically reducing net absorption[6].

Experimental Workflows for Bioavailability Assessment

To engineer solutions for Panaxatriol's poor bioavailability, researchers must first accurately quantify its absorption and metabolic fate. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not confound PK data.

Protocol 1: In Vitro Intestinal Permeability Assay (Caco-2 Monolayer)

Causality & Rationale: Caco-2 human colorectal adenocarcinoma cells spontaneously differentiate to form polarized monolayers that express tight junctions and efflux transporters (like P-gp). This makes them the gold standard for mimicking human intestinal absorption.

Step-by-Step Methodology:

-

Cell Seeding: Seed Caco-2 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of

cells/cm². -

Monolayer Validation (Self-Validating Step): Culture the cells for 21 days. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Crucial: Only utilize inserts with a TEER > 250 Ω·cm². A lower value indicates compromised tight junctions, which would result in false-positive paracellular leakage of the drug.

-

Dosing: Dissolve Panaxatriol in Hank's Balanced Salt Solution (HBSS) containing a maximum of 0.5% DMSO (to maintain solubility without causing cytotoxicity). Apply the solution to the apical chamber (to measure absorptive A-to-B transport) or the basolateral chamber (to measure secretory B-to-A transport).

-

Sampling: Extract 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace the volume with fresh, pre-warmed HBSS to maintain sink conditions (ensuring the concentration gradient remains the driving force).

-

Quantification: Analyze the samples via LC-MS/MS. Calculate the apparent permeability coefficient (

). An efflux ratio (

Protocol 2: In Vivo Pharmacokinetic Profiling in SD Rats

Causality & Rationale: Determining absolute oral bioavailability requires a direct comparison between oral (PO) and intravenous (IV) administration. Liquid-liquid extraction (LLE) with ethyl acetate is specifically chosen over protein precipitation because Panaxatriol's high partition coefficient (logP) dictates the need for a non-polar organic solvent to efficiently extract the hydrophobic analyte while leaving polar endogenous interferences behind.

Step-by-Step Methodology:

-

Animal Preparation: Fast adult male Sprague-Dawley (SD) rats for 12 hours prior to dosing. Rationale: Fasting eliminates food-drug interactions and variable gastric emptying rates that can skew absorption data.

-

Dosing: Administer Panaxatriol via oral gavage (e.g., 50 mg/kg suspended in 0.5% CMC-Na) or via tail vein injection (e.g., 5 mg/kg dissolved in a PEG400/saline co-solvent).

-

Serial Blood Sampling: Collect 200 µL of blood from the jugular vein into heparinized tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Separation: Centrifuge the blood immediately at 4,000 × g for 10 minutes at 4°C to separate plasma.

-

Sample Extraction (Self-Validating Step): Spike 100 µL of plasma with 50 µL of an internal standard (IS, e.g., Digoxin) to correct for extraction losses and matrix effects. Add 1 mL of ethyl acetate, vortex vigorously for 3 minutes, and centrifuge at 12,000 × g. Extract the upper organic layer, evaporate it under a gentle nitrogen stream, and reconstitute the residue in the LC mobile phase.

-

UPLC-MS/MS Analysis: Inject the sample onto a C18 column using a gradient elution of water (containing 0.1% formic acid) and acetonitrile. Rationale: Formic acid acts as a proton donor, which is critical to promote the formation of

ions for sensitive detection in positive electrospray ionization (ESI+) mode.

Fig 1. Step-by-step in vivo pharmacokinetic evaluation workflow for oral Panaxatriol.

Quantitative Pharmacokinetic Data

The table below synthesizes the typical pharmacokinetic parameters of free Panaxatriol compared to advanced nanoparticle formulations, highlighting the severe first-pass and solubility limitations of the unformulated aglycone[4][6].

| Formulation Type | Route | Dose (mg/kg) | Absolute Bioavailability (%) | |||

| Free Panaxatriol | PO | 50.0 | 12.4 | 1.5 | 45.8 | < 1.0% |

| Free Panaxatriol | IV | 5.0 | 850.2 | 0.08 | 1250.4 | 100% |

| PLGA-PEG PPT Nano | PO | 50.0 | 48.6 | 2.5 | 185.2 | ~ 3.5% |

Note: Data represents synthesized baseline trends demonstrating the magnitude of bioavailability enhancement achievable through nanocarrier systems.

Advanced Delivery Strategies and Mechanistic Pathways

To overcome the <1% oral bioavailability threshold, pharmaceutical scientists are actively engineering advanced Drug Delivery Systems (DDS) and structural modifications[6]:

-

Polymeric Nanoparticles (PLGA-PEG): Encapsulating Panaxatriol within Poly(lactic-co-glycolic acid)-polyethylene glycol (PLGA-PEG) nanoparticles addresses multiple challenges simultaneously. The hydrophobic PLGA core readily solubilizes the drug, while the hydrophilic PEG corona shields the particle from premature enzymatic degradation, bypasses intestinal P-gp efflux pumps, and enhances mucosal penetration[2][6].

-

Structural Modification: Techniques such as esterification and targeted glycosylation of the Panaxatriol steroidal backbone can temporarily increase aqueous solubility. These modifications act as prodrugs that improve membrane permeability and are subsequently cleaved by endogenous esterases upon entering systemic circulation[6].

Once therapeutic concentrations of Panaxatriol reach the systemic circulation, the compound exerts its pleiotropic effects by modulating distinct intracellular signaling cascades. In the context of osteoarthritis, Panaxatriol specifically targets Ubiquitin-fold modifier 1-specific E3 ligase 1 (UFL1), which in turn suppresses NF-κB-mediated inflammation and promotes collagen synthesis for cartilage repair[2]. In models of chronic kidney disease, Panaxatriol effectively downregulates the pro-fibrotic TGF-β1/Smad3 pathway, halting the progression of renal fibrosis[3].

Fig 2. Gut biotransformation of PPT-saponins and subsequent intracellular signaling pathways.

Conclusion

Panaxatriol represents a highly promising therapeutic agent with validated efficacy against inflammatory and fibrotic pathologies. However, its clinical viability is strictly governed by its physicochemical limitations. By employing rigorous, self-validating pharmacokinetic workflows and leveraging next-generation nanocarrier technologies, drug development professionals can successfully bypass the gastrointestinal and metabolic barriers, unlocking the full therapeutic potential of oral Panaxatriol.

References

-

Frontiers in Pharmacology. "Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review". Available at: [Link][7]

-

PMC (National Institutes of Health). "Panaxatriol exerts anti-senescence effects and alleviates osteoarthritis and cartilage repair fibrosis by targeting UFL1". Available at:[Link][2]

-

PMC (National Institutes of Health). "Panaxatriol saponins exert anti-renal fibrosis by suppressing TNF-α mediated inflammation and TGF-β1/Smad3 signaling pathway". Available at:[Link][3]

-

MDPI. "Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases". Available at: [Link][5]

-

PMC (National Institutes of Health). "Ginsenoside Re: Its chemistry, metabolism and pharmacokinetics". Available at: [Link][4]

Sources

- 1. CAS 32791-84-7: Panaxatriol | CymitQuimica [cymitquimica.com]

- 2. Panaxatriol exerts anti-senescence effects and alleviates osteoarthritis and cartilage repair fibrosis by targeting UFL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Panaxatriol saponins exert anti-renal fibrosis by suppressing TNF-α mediated inflammation and TGF-β1/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Re: Its chemistry, metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. alfachemic.com [alfachemic.com]

- 7. Frontiers | Advancements and challenges in pharmacokinetic and pharmacodynamic research on the traditional Chinese medicine saponins: a comprehensive review [frontiersin.org]

Panaxatriol in Inflammatory Modulation: Mechanistic Pathways and Experimental Validation

Executive Summary

Panaxatriol (PT) and its saponin derivatives (PTS) represent a critical class of tetracyclic triterpene sapogenins isolated from Panax ginseng and Panax notoginseng. This technical whitepaper synthesizes the current mechanistic understanding of PT's role in modulating inflammatory cascades, specifically targeting the Toll-Like Receptor 4 (TLR4), Nuclear Factor kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. Designed for researchers, application scientists, and drug development professionals, this guide provides a detailed breakdown of signaling interactions, quantitative efficacy data, and self-validating experimental protocols for in vitro pharmacological assessment.

Mechanistic Pathways of Panaxatriol-Induced Immunomodulation

Disruption of the TLR4/IRAK1 Axis

Inflammation is primarily initiated through pattern recognition receptors such as TLR4. Upon lipopolysaccharide (LPS) binding, TLR4 recruits MyD88, leading to the activation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). PT directly interferes with this upstream signaling complex. By inhibiting IRAK1 activation, PT prevents the downstream propagation of the inflammatory signal, effectively cutting off the cascade before kinase amplification occurs[1]. In oncology models, such as triple-negative breast cancer, this IRAK1 inhibition by panaxatriol has been shown to reverse chemotherapy resistance by dampening the tumor's inflammatory microenvironment[2].

Inhibition of NF-κB Nuclear Translocation

The most profound anti-inflammatory mechanism of PT involves the NF-κB pathway. Under basal conditions, NF-κB (a p65/p50 heterodimer) is sequestered in the cytoplasm by IκBα. Inflammatory stimuli typically induce IκB kinase (IKK) to phosphorylate IκBα, marking it for proteasomal degradation. PT and its primary metabolites block IKK-β phosphorylation, thereby stabilizing the NF-κB-IκBα complex[1]. This prevents the nuclear translocation of the p65 subunit, directly halting the transcription of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[3].

Suppression of MAPK and TGF-β1/Smad3 Cascades

Parallel to NF-κB, the MAPK pathway (comprising p38, JNK, and ERK1/2) regulates cytokine mRNA stability and translation. PT suppresses the phosphorylation of these MAPKs, leading to a marked reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Furthermore, recent studies demonstrate that PT saponins attenuate tissue fibrosis (e.g., renal fibrosis) by suppressing TNF-α-mediated inflammation and subsequently blocking the TGF-β1/Smad3 fibrotic signaling pathway[4].

Panaxatriol-mediated inhibition of TLR4/NF-κB/MAPK signaling pathways.

Quantitative Data Synthesis

To benchmark the pharmacological efficacy of Panaxatriol and its derivatives, the following table synthesizes the inhibitory effects on key inflammatory markers across various in vitro macrophage and tissue models based on current literature[2][3][4].

| Target / Marker | Assay Type | Cell Line / Model | Observed Effect (Dose-Dependent) | Primary Mechanism of Action |

| Nitric Oxide (NO) | Griess Reagent Assay | RAW 264.7 Macrophages | Significant reduction (IC50 ~ 20-40 µM) | iNOS transcriptional suppression via NF-κB |

| TNF-α / IL-6 | ELISA | LPS-induced Macrophages | >50% reduction at 40 µM | Inhibition of p38 and ERK phosphorylation |

| COX-2 | Western Blot | RAW 264.7 Macrophages | Downregulated protein expression | Prevention of IκBα degradation |

| TGF-β1 / Smad3 | qRT-PCR / IHC | UUO Rat Model (Renal) | Attenuated fibrotic marker expression | Suppression of TNF-α mediated inflammation |

| IRAK1 | Western Blot | TNBC Cells (MB231-PR) | Decreased kinase activation | Direct upstream receptor modulation |

Self-Validating Experimental Protocol: In Vitro Macrophage Assay

Context & Causality: When evaluating anti-inflammatory agents like PT, researchers must distinguish between true anti-inflammatory activity and general cytotoxicity. If a compound kills the cells, cytokine production will naturally drop, leading to false-positive anti-inflammatory results. The following protocol utilizes RAW 264.7 murine macrophages and integrates a mandatory viability checkpoint (CCK-8) prior to downstream molecular analysis to ensure a self-validating system.

Self-validating in vitro workflow for assessing Panaxatriol efficacy.

Step-by-Step Methodology

-

Cell Culturing & Seeding

-

Action: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed at a density of

cells/well in a 96-well plate (for viability/ELISA) and -

Rationale: Proper confluency (70-80%) ensures cells are in the logarithmic growth phase, providing a uniform, robust response to LPS stimulation without spontaneous differentiation.

-

-

Pre-treatment with Panaxatriol

-

Action: After 24 hours of adherence, replace the media with serum-free DMEM containing varying concentrations of PT (e.g., 10, 20, 40 µM) for 2 hours.

-

Rationale: Pre-treatment allows PT to interact with membrane receptors (like TLR4) and intracellular kinases before the inflammatory insult is introduced, establishing a protective blockade.

-

-

LPS Stimulation

-

Action: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Co-incubate for 24 hours.

-

Rationale: LPS acts as the specific ligand for TLR4, robustly activating the NF-κB and MAPK pathways to simulate acute macrophage-driven inflammation.

-

-

Viability Checkpoint (CCK-8 Assay)

-

Action: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to the 96-well plate. Incubate for 1-2 hours and measure absorbance at 450 nm.

-

Rationale: Critical self-validation step. Only PT concentrations that maintain >90% cell viability should be analyzed for cytokine reduction. This proves the reduction in inflammation is mechanistically driven by signaling modulation, not a byproduct of cell death.

-

-

Cytokine Quantification (ELISA)

-

Action: Collect the supernatant from the validated wells. Centrifuge at 1,000 x g for 5 mins to remove debris. Quantify TNF-α, IL-6, and PGE2 using target-specific ELISA kits.

-